molecular formula C8H11N3O4 B1681597 Troxacitabine CAS No. 145918-75-8

Troxacitabine

Katalognummer B1681597
CAS-Nummer: 145918-75-8
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: RXRGZNYSEHTMHC-MLWJPKLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Troxacitabine, also known as Troxatyl, is a nucleoside analogue with anticancer activity . It is being studied for use in patients with refractory lymphoproliferative diseases . It has shown preclinical antitumor activity in human xenograft tumor models and antileukemic response in patients with relapsed myeloid leukemia .


Synthesis Analysis

Troxacitabine is a DNA synthesis inhibitor . It is a member of a novel class of nucleoside analogues discovered by BioChem Pharma and is the first example of a synthetic L-nucleoside analogue to have shown anticancer activity in animal models .


Molecular Structure Analysis

The chemical formula of Troxacitabine is C8H11N3O4 . Its average weight is 213.1906 .


Chemical Reactions Analysis

Troxacitabine is a beta-L-nucleoside analog . It is activated by cellular kinases and incorporated into DNA, inhibiting its replication . It shares the same intracellular activation pathway as gemcitabine and cytarabine, undergoing a series of phosphorylation reactions through a first rate-limiting step catalyzed by deoxycytidine kinase (dCK) to form the active triphosphate nucleotide .


Physical And Chemical Properties Analysis

The chemical formula of Troxacitabine is C8H11N3O4 . Its average weight is 213.1906 .

Wissenschaftliche Forschungsanwendungen

1. Population Pharmacokinetics of Troxacitabine

  • Summary of Application : Troxacitabine, a novel l-nucleoside analogue, is administered by short infusion to develop and validate a population pharmacokinetic model . This model is used to characterize clinical covariates that influence pharmacokinetic variability .
  • Methods of Application : Plasma samples from 111 cancer patients receiving troxacitabine (0.12-12.5 mg/m^2) as a 30-minute infusion in phase I trials were used to develop the model . Clinical covariates evaluated included creatinine clearance, body surface area, age, and sex .
  • Results : Troxacitabine pharmacokinetics were characterized by a three-compartment linear model . The mean value for systemic clearance from the covariate-free model was 9.1 L/h . Creatinine clearance and body surface area accounted for 36% of intersubject variation in clearance .

2. Mechanisms of Uptake and Resistance to Troxacitabine

  • Summary of Application : The study was undertaken to identify potential biochemical mechanisms of resistance to troxacitabine and to determine whether there are differences in resistance mechanisms between troxacitabine, gemcitabine, and cytarabine in human leukemic and solid tumor cell lines .
  • Methods of Application : The CCRF-CEM leukemia cell line was used to study the antiproliferative effects of troxacitabine, gemcitabine, and cytarabine . A nucleoside transport-deficient variant (CEM/ARAC8C) and a deoxycytidine kinase (dCK)-deficient variant (CEM/dCK −) were also studied .
  • Results : The CEM/ARAC8C exhibited high levels of resistance to cytarabine and gemcitabine but only minimal resistance to troxacitabine . A troxacitabine-resistant prostate cancer subline (DU145 R) that exhibited reduced uptake of troxacitabine was cross-resistant to both gemcitabine and cytarabine .

Safety And Hazards

According to the safety data sheet, Troxacitabine is expected to be non-combustible and not expected to be a significant health hazard unless the product is crushed or broken . It is toxic by ingestion . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Zukünftige Richtungen

As of now, Troxacitabine is being investigated for use/treatment in leukemia (myeloid) . There is growing interest in its development for the treatment of patients with refractory lymphoproliferative conditions .

Eigenschaften

IUPAC Name

4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGZNYSEHTMHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](O1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Troxacitabine is activated by cellular kinases and incorporated into DNA, inhibiting its replication. In contrast to other cytosine nucleoside analogs, troxacitabine is resistant to inactivation by cytidine deaminase (CD).
Record name Troxacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Troxacitabine

CAS RN

145918-75-8
Record name Troxacitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145918-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troxacitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145918758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troxacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TROXACITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60KQZ0388Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Troxacitabine
Reactant of Route 2
Troxacitabine
Reactant of Route 3
Troxacitabine
Reactant of Route 4
Troxacitabine
Reactant of Route 5
Troxacitabine
Reactant of Route 6
Troxacitabine

Citations

For This Compound
1,020
Citations
S Weitman, J Marty, J Jolivet, C Locas… - Clinical cancer research, 2000 - AACR
… The new dioxolane analogue troxacitabine was evaluated in … Troxacitabine was administered iv to the animals at doses of … Troxacitabine was highly active against the Panc-01 model (…
Number of citations: 63 aacrjournals.org
R Swords, F Giles - Hematology, 2007 - Taylor & Francis
… The unique "unnatural" stereochemistry of troxacitabine has … The initial trials with troxacitabine have established its efficacy in … This review will consider troxacitabine in terms of its …
Number of citations: 19 www.tandfonline.com
CKK Lee, EK Rowinsky, J Li, F Giles, MJ Moore… - Clinical cancer …, 2006 - AACR
… infusion troxacitabine is planned. A parallel phase I study of continuous infusion troxacitabine is … pharmacokinetic model for troxacitabine to characterize clinical covariates that influence …
Number of citations: 17 aacrjournals.org
VL Damaraju, DY Bouffard, CKW Wong, ML Clarke… - BMC cancer, 2007 - Springer
… reduced phosphorylation of troxacitabine when cells were … The amount of troxacitabine incorporated into DNA was also … repair, troxacitabine incorporation into DNA or troxacitabine …
Number of citations: 29 link.springer.com
H Gourdeau, L Bibeau, F Ouellet, D Custeau… - Cancer chemotherapy …, 2001 - Springer
… troxacitabine with that of AraC in human leukemia xenograft models. Methods: The antiproliferative activity of troxacitabine … For in vivo studies, we compared troxacitabine with AraC …
Number of citations: 45 link.springer.com
FJ Giles - Expert Review of Anticancer Therapy, 2002 - Taylor & Francis
… troxacitabine against DU-145 prostate tumor cells directly correlated with the amount of troxacitabine … Chain excision of integrated troxacitabine monophosphate occurs slowly and is not …
Number of citations: 24 www.tandfonline.com
R Swords, E Apostolidou, F Giles - Hematology, 2006 - Taylor & Francis
… The unique "unnatural" stereochemistry of troxacitabine has … The initial trials with troxacitabine have established its efficacy in … This review will consider troxacitabine in terms of its …
Number of citations: 3 www.tandfonline.com
T Karrison, M Ratain, SD Baker, E Garrett… - Journal of clinical …, 2002 - ascopubs.org
To the Editor: We read with interest the article by Giles et al1 reporting the results of a phase II study of troxacitabine in patients with refractory leukemia. Although we tentatively agree …
Number of citations: 1 ascopubs.org
AD Adema, M Radi, J Daft… - … and Nucleic Acids, 2007 - Taylor & Francis
… advantage over Troxacitabine pancreatic cancer cell lines were exposed to Troxacitabine and … hydrophilicity of troxacitabine several lipophilic prodrugs of troxacitabine were developed. …
Number of citations: 13 www.tandfonline.com
H Gourdeau, P Genne, S Kadhim, L Bibeau… - Cancer chemotherapy …, 2002 - Springer
Purpose. We have recently identified a deoxycytidine nucleoside analogue, troxacitabine (β- L -dioxolane cytidine, Troxatyl; Shire BioChem), which has potent antitumor activity against …
Number of citations: 16 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.